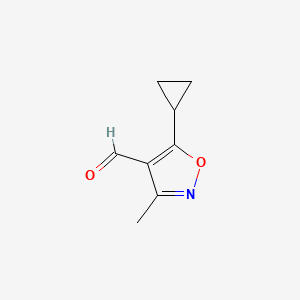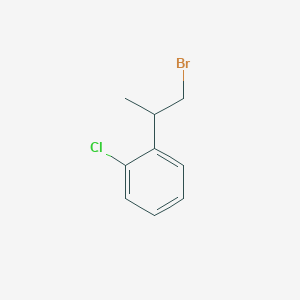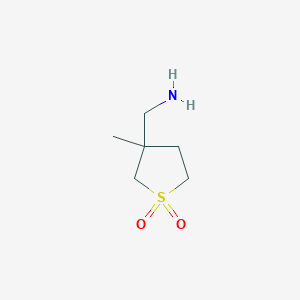
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound This compound is characterized by a thiolane ring, which is a five-membered ring containing one sulfur atom The presence of an aminomethyl group and a methyl group attached to the thiolane ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aminomethyl ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Solvent choice is crucial, with polar aprotic solvents often being preferred to facilitate the reaction.
Types of Reactions:
Oxidation: The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione exerts its effects is primarily through its interaction with biological molecules. The aminomethyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
3-(Aminomethyl)-3-methylthiolane: Lacks the 1lambda6-dione functionality.
3-(Aminomethyl)-1lambda6-thiolane-1,1-dione: Similar structure but without the methyl group.
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-sulfone: Contains a sulfone group instead of a dione.
Uniqueness: 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both an aminomethyl group and a methyl group on the thiolane ring, combined with the 1lambda6-dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(3-methyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C6H13NO2S/c1-6(4-7)2-3-10(8,9)5-6/h2-5,7H2,1H3 |
InChI Key |
IWUKYPAFJSRLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


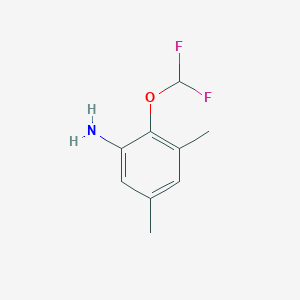
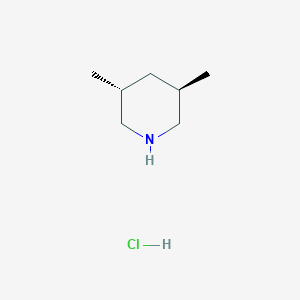




![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)



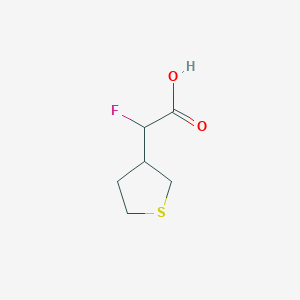
![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)
